molecular formula C21H26N2O2 B7631482 1-[(3-Hydroxycyclobutyl)methyl]-1-methyl-3-[1-(4-phenylphenyl)ethyl]urea

1-[(3-Hydroxycyclobutyl)methyl]-1-methyl-3-[1-(4-phenylphenyl)ethyl]urea

Cat. No. B7631482
M. Wt: 338.4 g/mol
InChI Key: MQFIZSLVUGCESD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-Hydroxycyclobutyl)methyl]-1-methyl-3-[1-(4-phenylphenyl)ethyl]urea is a compound that has been extensively studied in the field of medicinal chemistry. It is a potent inhibitor of a specific enzyme, which makes it a potential candidate for the treatment of various diseases.

Mechanism of Action

The compound works by inhibiting the enzyme, which is involved in the disease pathology. The inhibition of the enzyme leads to a decrease in the production of the disease-causing metabolites, thereby reducing the progression of the disease. The compound has been shown to have a high affinity for the enzyme, making it a potent inhibitor.
Biochemical and Physiological Effects:
The compound has been shown to have a range of biochemical and physiological effects. It has been found to reduce the levels of the disease-causing metabolites in various tissues, including the brain, liver, and kidney. The compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

The compound has several advantages for lab experiments. It is stable and easy to handle, making it suitable for in vitro and in vivo studies. The compound has also been shown to have low toxicity, making it safe for use in animal studies. However, the compound has some limitations, including its limited solubility in water, which may affect its bioavailability.

Future Directions

For research include investigating its potential as a therapeutic agent, optimizing the synthesis method, and improving its solubility and bioavailability.

Synthesis Methods

The synthesis of 1-[(3-Hydroxycyclobutyl)methyl]-1-methyl-3-[1-(4-phenylphenyl)ethyl]urea involves a series of chemical reactions, starting with the reaction of cyclobutanone with methylamine to form the intermediate compound, 3-hydroxycyclobutanone. This intermediate is then reacted with benzophenone and sodium hydride to form the final product. The synthesis method has been optimized to produce high yields of the compound.

Scientific Research Applications

The compound has been extensively studied for its potential as a therapeutic agent. It has been found to be a potent inhibitor of the enzyme, which is involved in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has been tested in vitro and in vivo, and has shown promising results in preclinical studies.

properties

IUPAC Name

1-[(3-hydroxycyclobutyl)methyl]-1-methyl-3-[1-(4-phenylphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-15(22-21(25)23(2)14-16-12-20(24)13-16)17-8-10-19(11-9-17)18-6-4-3-5-7-18/h3-11,15-16,20,24H,12-14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQFIZSLVUGCESD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)N(C)CC3CC(C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-Hydroxycyclobutyl)methyl]-1-methyl-3-[1-(4-phenylphenyl)ethyl]urea

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